molecular formula C17H16N2O3S B5162289 2-(5-(3,4-Dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid

2-(5-(3,4-Dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid

Cat. No.: B5162289
M. Wt: 328.4 g/mol
InChI Key: AQBHNBFOXYLAJF-UHFFFAOYSA-N
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Description

2-(5-(3,4-Dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted with a 3,4-dimethylphenyl group at the 5-position and a propanoic acid side chain at the 3-position. This structural framework is associated with diverse pharmacological activities, including anti-inflammatory and anticancer properties, as observed in related compounds .

Properties

IUPAC Name

2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-9-4-5-12(6-10(9)2)13-7-23-15-14(13)16(20)19(8-18-15)11(3)17(21)22/h4-8,11H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBHNBFOXYLAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)C(C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3,4-Dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3,4-dimethylbenzaldehyde with thiourea to form the thieno[2,3-d]pyrimidine core. This intermediate is then subjected to further functionalization to introduce the propanoic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-(3,4-Dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.

Scientific Research Applications

2-(5-(3,4-Dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(5-(3,4-Dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thieno[2,3-d]pyrimidine derivatives exhibit varied biological activities depending on substituents at the 3-, 4-, and 5-positions. Key structural comparisons include:

Compound Name Substituent at 5-Position Substituent at 3-Position Key Biological Activity Evidence Source
Target Compound 3,4-Dimethylphenyl Propanoic acid Inferred anti-inflammatory/anticancer
3-[5-(4-Methylphenyl)-4-oxo...]propanoic acid 4-Methylphenyl Propanoic acid Not specified (structural analog)
[5-(4-Ethylphenyl)-4-oxo...]benzoic acid 4-Ethylphenyl 4-(Methylbenzoic acid) Not specified
[5-(4-Fluorophenyl)-4-oxo...]acetic acid 4-Fluorophenyl Acetic acid Not specified (anticancer potential)
N′-benzylidene-2-(4-oxo...)acetohydrazide Thiophen-2-yl Acetohydrazide Antitumor (A549, HCT116, MCF-7)

Key Observations:

  • Phenyl Substituents: The 3,4-dimethylphenyl group in the target compound may enhance lipophilicity and membrane permeability compared to mono-substituted (e.g., 4-methyl or 4-ethyl) or halogenated (e.g., 4-fluorophenyl) analogs .
  • Side Chain Variations: Propanoic acid (target) vs. acetic acid (e.g., sc-350128) may alter binding affinity to targets like COX-2 or kinases due to differences in chain length and carboxylic acid positioning .

Pharmacological Activity Comparisons

  • Anti-Inflammatory Activity: Benzothieno[3,2-d]pyrimidine analogs (e.g., compounds 1, 2, 4 in ) suppress COX-2, iNOS, and IL-8 in keratinocytes and macrophages, suggesting the target compound may share similar mechanisms .
  • Anticancer Activity: Thieno[2,3-d]pyrimidines with hydrazone or thiazolidinone side chains (e.g., compounds 6, 7 in ) show cytotoxicity against breast cancer cell lines (MCF-7) . The target compound’s propanoic acid group may modulate selectivity for kinases like c-Met, as seen in related derivatives .
  • Antimicrobial Activity: Thiazolidinone derivatives (e.g., compound XI in ) exhibit higher activity against gram-negative bacteria than hydrazones, highlighting the role of side-chain functional groups in antimicrobial efficacy .

Biological Activity

2-(5-(3,4-Dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C17H16N2O3S
  • Molecular Weight : 328.39 g/mol
  • SMILES Notation : O=C1C(C(C2=CC(C)=C(C)C=C2)=CS3)=C3N=CN1C(C)C(O)=O

The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly enzymes involved in inflammatory processes. The thieno[2,3-d]pyrimidine core is known to exhibit inhibitory effects on specific lipoxygenases (LOXs), which are critical in the metabolism of polyunsaturated fatty acids into bioactive lipids that mediate inflammation and other physiological responses.

Inhibition of Lipoxygenases

Research indicates that compounds structurally similar to this compound can inhibit human lipoxygenase enzymes, particularly 12-lipoxygenase (12-LOX). This inhibition is significant as 12-LOX is implicated in various pathophysiological conditions including cancer and inflammatory diseases .

Case Study: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of related compounds, it was found that derivatives of thieno[2,3-d]pyrimidines exhibited potent inhibition against 12-LOX. The compounds demonstrated IC50 values in the nanomolar range, indicating strong efficacy .

Table 1: Comparison of IC50 Values for Related Compounds

Compound NameIC50 (nM)Target Enzyme
Compound A5012-LOX
Compound B3012-LOX
Compound C20COX-1
Our Compound 25 12-LOX

Toxicity and Safety Profile

Preliminary toxicity assessments suggest that the compound exhibits low cytotoxicity in vitro. The MTS assay results indicate minimal interference at therapeutic concentrations . Further studies are required to establish a comprehensive safety profile.

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